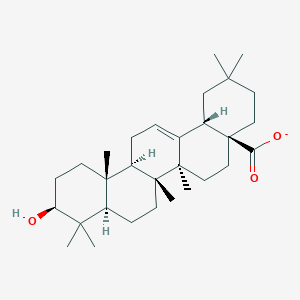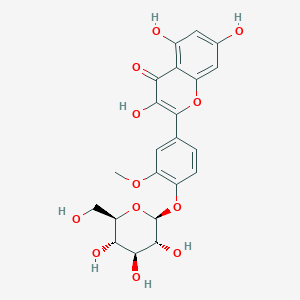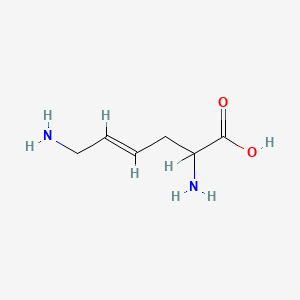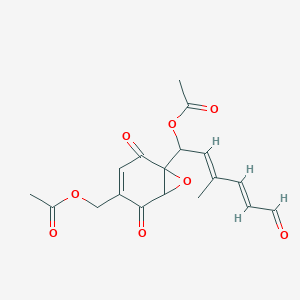
3-(2-Methylphenoxy)-3-phenylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylphenoxy)-3-phenylpropan-1-amine is an organic compound that belongs to the class of phenylpropylamines It is characterized by the presence of a phenyl group, a methylphenoxy group, and an amine group attached to a three-carbon propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenoxy)-3-phenylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenol with 3-chloropropiophenone in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(2-methylphenoxy)-3-phenylpropan-1-one. This intermediate is then reduced using a reducing agent, such as lithium aluminum hydride, to yield the desired amine.
Reaction Steps:
-
Formation of Intermediate:
- 2-Methylphenol + 3-Chloropropiophenone → 3-(2-Methylphenoxy)-3-phenylpropan-1-one
- Reagents: Sodium hydroxide, solvent (e.g., ethanol)
- Conditions: Reflux, several hours
-
Reduction to Amine:
- 3-(2-Methylphenoxy)-3-phenylpropan-1-one → this compound
- Reagents: Lithium aluminum hydride, solvent (e.g., diethyl ether)
- Conditions: Room temperature, several hours
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylphenoxy)-3-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl and methylphenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl or methylphenoxy derivatives.
Applications De Recherche Scientifique
3-(2-Methylphenoxy)-3-phenylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: It is used in studies investigating the interaction of amine-containing compounds with biological targets.
Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Methylphenoxy)-3-phenylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl and methylphenoxy groups contribute to the compound’s hydrophobic interactions with lipid membranes and protein binding sites.
Comparaison Avec Des Composés Similaires
3-(2-Methylphenoxy)-3-phenylpropan-1-amine can be compared with other phenylpropylamines, such as:
3-Phenylpropan-1-amine: Lacks the methylphenoxy group, resulting in different chemical and biological properties.
3-(4-Methylphenoxy)-3-phenylpropan-1-amine: Has a methyl group at the para position of the phenoxy ring, which can influence its reactivity and interaction with biological targets.
3-(2-Chlorophenoxy)-3-phenylpropan-1-amine: Contains a chlorine atom instead of a methyl group, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
435293-68-8 |
|---|---|
Formule moléculaire |
C16H19NO |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
(3R)-3-(2-methylphenoxy)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C16H19NO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12,17H2,1H3/t16-/m1/s1 |
Clé InChI |
QEXPFYRHIYKWEW-MRXNPFEDSA-N |
SMILES |
CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2 |
SMILES isomérique |
CC1=CC=CC=C1O[C@H](CCN)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2 |
Synonymes |
N-desmethylatomoxetine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B1249204.png)






![1,4-Dioxaspiro[2.3]hexane](/img/structure/B1249213.png)

